2-氯-1,3-二环丙基丙烷-1,3-二酮

描述

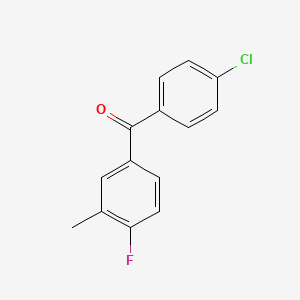

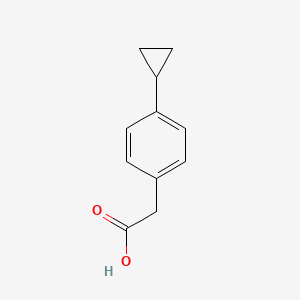

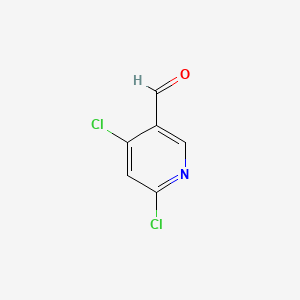

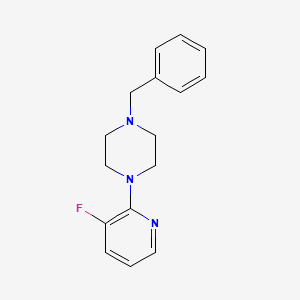

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as 1,3-diones. These compounds are characterized by having two carbonyl groups (C=O) on the same carbon chain and are often used as intermediates in organic synthesis. The specific structure of 2-chloro-1,3-dicyclopropylpropane-1,3-dione includes chloro and cyclopropyl substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,3-dione compounds often involves the use of starting materials that can be manipulated through various chemical reactions to introduce the desired functional groups. For example, the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which are related to the 1,3-dione family, has been achieved from 1-menthone, demonstrating the potential for creating complex structures with stereochemical control . Although the exact synthesis of 2-chloro-1,3-dicyclopropylpropane-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3-diones is significant because it can affect the compound's reactivity. For instance, the presence of electron-donor groups on the phenyl ring of 2-chloro-substituted 1,3-diarylpropan-1,3-diones has been shown to influence their photochemical behavior, leading to cyclization to flavones . The molecular structure, including the arrangement of substituents, plays a crucial role in determining the pathways and products of such reactions.

Chemical Reactions Analysis

1,3-Diones are versatile in chemical reactions. The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, for example, can lead to the formation of flavones, depending on the nature of the substituents and the halogen atom bonded . Additionally, the Baker-Venkatraman transformation has been utilized to synthesize novel antibacterial agents from 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, showcasing the reactivity of the 1,3-dione moiety in creating biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1,3-dicyclopropylpropane-1,3-dione would be influenced by its functional groups and molecular geometry. While the provided papers do not directly discuss the properties of this specific compound, they do offer insights into the properties of related compounds. For instance, the chiroptical properties of enantiopure tricyclo[4.3.0.0^3,8]nonane-4,5-dione have been studied, indicating that stereochemistry can have a significant impact on the optical properties of 1,3-diones . Similarly, the high yields obtained in the synthesis of spirocyclopropanated compounds from methyl 2-chloro-2-cyclopropylideneacetate suggest that the introduction of a cyclopropyl group can be an efficient process, potentially affecting the stability and reactivity of the resulting compounds .

科学研究应用

光环化反应

已经研究了2-氯-1,3-二环丙基丙烷-1,3-二酮的光化学行为,特别是在光环化反应中。例如,Košmrlj和Šket(2007年)发现,包括2-氯-1,3-二苯基丙烷-1,3-二酮在内的某些2-氯取代的1,3-二芳基丙烷-1,3-二酮会发生光环化反应,形成黄酮类化合物。这项研究突出了苯环上不同取代基和键合的卤素原子对反应途径的影响 (Košmrlj & Šket, 2007)。

光化学反应机制

Wang等人(2021年)对各种二苯甲酮(DBM)衍生物的光化学反应机制进行了详细研究,包括2-氯-1,3-二苯基丙烷-1,3-二酮。他们的研究涉及到时间分辨光谱和DFT计算,提供了关于环化机制和α-C上键合的氟原子影响的见解 (Wang et al., 2021)。

与尿素的反应

Butler、Hussain和Leitch(1980年)探讨了1-苯基丙烷-1,2-二酮与尿素及类似化合物的反应。他们提出了形成各种双环和螺环化合物的机制,为相关二酮化合物的反应性提供了见解 (Butler et al., 1980)。

与金属配合物的相互作用

Benetollo等人(1997年)研究了β-二酮,包括1,3-二苯基丙烷-1,3-二酮,与LaIII、EuIII和YIII配合物的相互作用。他们的工作涉及NMR和荧光光谱学,有助于理解这些金属配合物的配位化学 (Benetollo等人,1997)。

结构和互变异构研究

一些研究集中在相关1,3-二酮化合物的结构方面和互变异构上。Emsley等人(1987年)研究了类似β-二酮的晶体结构,有助于理解它们的立体化学和构象 (Emsley等人,1987)。此外,Cunningham、Lowe和Threadgill(1989年)研究了芳基取代的1-(2-羟基苯基)-3-苯基丙烷-1,3-二酮的互变异构,这些化合物在结构上类似于2-氯-1,3-二环丙基丙烷-1,3-二酮 (Cunningham et al., 1989)。

属性

IUPAC Name |

2-chloro-1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWRKULUNAHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620625 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

CAS RN |

473924-29-7 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)